molecular formula C19H18F3N5O2S B2698496 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1105228-43-0

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2698496
M. Wt: 437.44
InChI Key: HJTZDDABOAOMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N5O2S and its molecular weight is 437.44. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

A study by Mahyavanshi, Parmar, and Mahato (2011) detailed the synthesis of a series of acetamide derivatives, including structures similar to the compound , emphasizing the antimicrobial properties of these compounds. Their research demonstrated a methodology for synthesizing acetamide derivatives with potential for broad biological activities (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial Screening

The antimicrobial potential of acetamide derivatives has been explored through various studies. For instance, the synthesis and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives indicate these compounds possess significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity, suggesting a wide range of pharmaceutical applications (Mahyavanshi, Parmar, & Mahato, 2011).

Antitumor Activity

Research by Albratty et al. (2017) focused on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, demonstrating their antitumor activities. This study underscores the potential of similar compounds in cancer research, indicating that certain acetamide derivatives could exhibit promising inhibitory effects on different cancer cell lines (Albratty, El-Sharkawy, & Alam, 2017).

Radiosynthesis and Biological Evaluation

A novel dipeptide derivative linked to a triazole-pyridine moiety was synthesized and evaluated for its antimicrobial activity and potential as a new imaging agent in a study by Abdel-Ghany et al. (2013). This research highlights the versatility of acetamide derivatives in developing radiolabeled compounds for medical imaging, particularly for brain SPECT (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).

properties

IUPAC Name

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2S/c1-3-27-10-4-5-14(17(27)29)16-24-25-18(26(16)2)30-11-15(28)23-13-8-6-12(7-9-13)19(20,21)22/h4-10H,3,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTZDDABOAOMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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